Hydrazine perchlorate
Description
Hydrazine perchlorate (N₂H₅ClO₄) is an inorganic energetic salt formed by the reaction of hydrazine (N₂H₄) with perchloric acid (HClO₄). Its synthesis involves slowly adding cooled hydrazine hydrate to a stoichiometric excess of perchloric acid, followed by crystallization and vacuum drying . The compound exhibits a high oxygen balance (34.0%) and serves as a potent oxidizer in solid propellants and explosives. Structurally, it features ionic interactions between the hydrazinium cation (N₂H₅⁺) and perchlorate anion (ClO₄⁻), with thermal decomposition initiating at 263°C, producing ammonium perchlorate (NH₄ClO₄) and nitrogen gas .
Key properties include:
Properties
CAS No. |
13762-80-6 |
|---|---|
Molecular Formula |
ClH5N2O4 |
Molecular Weight |
132.50 g/mol |
IUPAC Name |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
InChI Key |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
Canonical SMILES |
NN.OCl(=O)(=O)=O |
Related CAS |
13812-39-0 |
Origin of Product |
United States |
Preparation Methods
Reaction of Hydrazine with Perchloric Acid
Reaction Mechanism and Stoichiometry
The direct neutralization of hydrazine (N₂H₄) with perchloric acid (HClO₄) is the most straightforward route to hydrazine perchlorate:
$$
\text{N}2\text{H}4 + \text{HClO}4 \rightarrow \text{N}2\text{H}5\text{ClO}4 + \text{H}_2\text{O} \quad
$$
This exothermic reaction proceeds rapidly in aqueous solution, forming hydrazinium perchlorate as a crystalline solid. The use of dilute reagents (20–30% concentration) mitigates risks associated with concentrated perchloric acid, which is highly corrosive and shock-sensitive.
Process Optimization and Yield
Key parameters influencing yield and purity include:
- Temperature Control : Maintaining temperatures below 30°C prevents unintended decomposition.
- pH Adjustment : A slight excess of hydrazine ensures alkaline conditions (pH ~8–9), minimizing residual acid impurities.
- Crystallization : Slow evaporation at 25–40°C yields large, pure crystals with 85–90% recovery.
Table 1: Reaction Conditions and Outcomes for HClO₄-Based Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| HClO₄ Concentration | 20–30% | 85–90 | 95–98 |
| Molar Ratio (N₂H₄:HClO₄) | 1:1.05 | 89 | 97 |
| Evaporation Time | 24–48 hours | 90 | 96 |
Despite its simplicity, this method requires stringent safety protocols due to the inherent instability of perchloric acid.
Ammonium Perchlorate-Mediated Synthesis
Reaction with Ammonium Perchlorate
A safer alternative involves displacing ammonia from ammonium perchlorate (NH₄ClO₄) using hydrazine:
$$
\text{NH}4\text{ClO}4 + \text{N}2\text{H}4 \rightarrow \text{N}2\text{H}5\text{ClO}4 + \text{NH}3 \uparrow \quad
$$
This method eliminates direct handling of perchloric acid, reducing corrosion and explosion risks. The reaction occurs in aqueous solution, with ammonia gas evolved and removed via heating or vacuum distillation.
Industrial-Scale Implementation
The patent US3131997A details a scalable process:
- Mixing : Combine equimolar NH₄ClO₄ and N₂H₄ in water at 27°C.
- Heating : Gradually raise temperature to 100°C over 5 hours to drive off NH₃.
- Crystallization : Cool to 10°C to precipitate this compound hemihydrate (N₂H₅ClO₄·0.5H₂O).
- Dehydration : Vacuum-dry or treat with isopropyl alcohol to obtain anhydrous N₂H₅ClO₄.
Table 2: Performance of NH₄ClO₄-Based Synthesis
| Stage | Conditions | NH₃ Removal (%) | Yield (%) |
|---|---|---|---|
| Initial Heating | 27→100°C, 5 hours | 63.5 | 75 |
| Vacuum Drying | 50°C, 10 mbar | 98 | 92 |
| Solvent Dehydration | Isopropyl alcohol | 99 | 95 |
This method achieves 95% purity with minimal sensitivity imparted by residual water (5–10%), enhancing handling safety.
Alternative Synthesis Routes
Hydrazinium Diperchlorate Formation
Under excess perchloric acid conditions, hydrazinium diperchlorate (N₂H₆(ClO₄)₂) forms:
$$
\text{N}2\text{H}4 + 2\text{HClO}4 \rightarrow \text{N}2\text{H}6(\text{ClO}4)_2 \quad
$$
This compound, though less common, serves as a high-oxygen additive in composite propellants. Synthesis requires a 1:2 molar ratio of N₂H₄:HClO₄ and careful temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions: Hydrazine perchlorate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a strong reducing agent and can reduce various compounds under appropriate conditions.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Strong heat or open flame.
Reduction: Hydrazine hydrate in the presence of catalysts such as palladium on carbon.
Substitution: Carbonyl compounds in the presence of hydrazine.
Major Products Formed:
Oxidation: Nitrogen gas, water, oxygen, and hydrogen chloride.
Reduction: Corresponding reduced compounds.
Substitution: Hydrazones.
Scientific Research Applications
Hydrazine perchlorate is a chemical compound investigated for various applications, primarily as an energetic material. Research has explored its use in propellants and explosives, as well as its chemical properties and potential hazards.
Scientific Research Applications
Propellants and Oxidizers:
- This compound and hydrazine diperchlorate have been researched as oxidizers in propellants .
- This compound will deflagrate reproducibly if a few percent fuel is present .
- Experiments have been conducted using hydrazine diperchlorate with methane, propane, and hydrogen fuel gases to study deflagration rates .
- Hydrazine diperchlorate can undergo steady self-deflagration at pressures above 300 psig .
Explosives Research:
- Nickel this compound (NHP) is highly sensitive, with a low critical diameter for detonation. Explosions have been observed during grinding, crystal extraction, and in undisturbed solutions .
- Cobalt this compound (CHP) can be initiated by flame, spark, and impact, remaining sufficiently stable for safe handling .
Deflagration Studies:
- Studies on this compound spheres in streams of methane and propane have shown rapid deflagration rates compared to ammonium perchlorate .
- The deflagration of this compound can exhibit irregularities, such as a hot ignition wire remaining in contact with the sphere for an extended period with little effect other than melting .
Environmental Contamination
Mechanism of Action
The mechanism of action of hydrazine perchlorate involves its decomposition into nitrogen gas, water, oxygen, and hydrogen chloride when subjected to strong heat or open flame. This decomposition reaction releases a significant amount of energy, making it useful in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its strong oxidizing and reducing properties .
Comparison with Similar Compounds
Metal Hydrazine Perchlorates
Transition metal complexes of hydrazine perchlorate, such as nickel and cobalt derivatives, exhibit enhanced energetic properties but greater sensitivity:
| Compound | Decomposition Temp (°C) | Impact Sensitivity | Density (g/cm³) | Key Findings |
|---|---|---|---|---|
| Nickel this compound (Ni(N₂H₄)₅₂) | Detonates instantly | Extremely sensitive (H₅₀: <10 cm) | 1.983 | Detonates underwater; decomposes to NiCl₂, N₂, and NH₃ . |
| Cobalt this compound (CHP) | ~200 (decomposition) | Reduced sensitivity (vs. 1D analogs) | ~2.1 (estimated) | 2D sheet structures improve stability; detonation velocity ~8.5 km/s . |
Structural Insights :
- Transition metal complexes form coordination polymers (1D or 2D) that influence sensitivity. For example, cobalt hydrazine hydrazinecarboxylate perchlorate (CHHP) exhibits lower sensitivity due to rigid 2D frameworks .
Hydrazine Nitrate and Azide
Hydrazine derivatives with nitrate (N₂H₅NO₃) and azide (N₂H₅N₃) anions share similar reactivity but differ in stability:
Comparison :
- This compound outperforms nitrate in oxygen balance but is more sensitive than azide derivatives.
Organic Perchlorate Salts
Nitrogen-rich organic salts, such as 3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (DHTP), offer improved stability:
| Compound | Decomposition Temp (°C) | Impact Sensitivity (H₅₀) | Detonation Velocity (m/s) | Density (g/cm³) |
|---|---|---|---|---|
| DHTP | 197.4 | 8 cm | 8,882 | 1.765 |
| Diaminouronium perchlorate (DAUP) | - | 2 J | - | - |
Advantages :
- DHTP’s fused tetrazine ring enhances thermal stability and detonation performance .
- DAUP’s low friction sensitivity (5 N) makes it safer for certain applications .
Ammonium Perchlorate (AP)
A benchmark oxidizer in rocketry, AP (NH₄ClO₄) contrasts with this compound:
| Property | This compound | Ammonium Perchlorate |
|---|---|---|
| Decomposition Temp (°C) | 263 | 300 (sublimes) |
| Impact Sensitivity | High | Low |
| Oxygen Balance (%) | 34.0 | 34.0 |
| Density (g/cm³) | ~1.8 (estimated) | 1.95 |
Trade-offs :
- AP’s lower sensitivity and commercial availability make it preferable for propellants, while this compound’s higher energy density suits specialized explosives .
Biological Activity
Hydrazine perchlorate (HP) is a compound of significant interest in various fields, particularly in propellant technology due to its high energy characteristics. However, its biological activity, particularly its toxicological effects, has garnered attention due to the potential health risks associated with exposure. This article presents a comprehensive overview of the biological activity of this compound, including its toxicological properties, mechanisms of action, and relevant case studies.
This compound is an energetic compound that serves as a high-energy oxidizer in rocket propellants. Its chemical structure allows it to participate in redox reactions, which can influence its reactivity and stability in various environments. The compound is known for its sensitivity to impact and friction, which poses handling hazards during synthesis and application .
Toxicological Profile
Research on the biological activity of this compound primarily focuses on its toxicological properties rather than pharmacological effects. Key findings include:
- Absorption and Distribution : Hydrazine is rapidly absorbed through inhalation, oral, and dermal routes. Studies have shown that following oral administration in rats, peak concentrations are reached in the blood and liver within 0.5 hours .
- Metabolism : The metabolic processes involve acetylation and free radical generation, leading to the formation of metabolites such as monoacetylhydrazine and diacetylhydrazine. These metabolites are excreted primarily through urine .
- Acute Toxicity : The acute toxicity of this compound is significant, with reported LD50 values of 83 mg/kg in mice and 129 mg/kg in rats for hydrazine hydrate. Symptoms of acute exposure include ataxia, dyspnea, and pulmonary edema .
- Chronic Effects : Long-term exposure has been linked to respiratory issues and potential carcinogenic effects. In repeated administration studies, notable changes were observed in the respiratory system and liver function .
Case Studies
Several incidents highlight the hazards associated with this compound:
- Texas Tech University Incident : A laboratory explosion involving nickel this compound resulted in severe injuries to students. The incident underscored the risks associated with improper handling and the explosive nature of the compound when subjected to friction or impact .
- Toxicity Assessments : Various studies have evaluated the toxic effects of hydrazine on aquatic organisms, suggesting low bioaccumulation but significant acute toxicity. These findings emphasize the need for careful environmental monitoring in areas where this compound may be released .
The biological mechanisms through which this compound exerts its toxic effects include:
- Oxidative Stress : Hydrazine can induce oxidative stress through free radical generation, leading to cellular damage and inflammation.
- Endocrine Disruption : Perchlorates are known to inhibit iodine uptake by the thyroid gland, potentially leading to thyroid dysfunction .
Summary Table of Toxicological Data
Q & A
Q. What are the established synthetic routes for hydrazinium perchlorate, and how do reaction conditions influence product hydration states?
Hydrazinium perchlorate (N₂H₅ClO₄) can be synthesized via two primary methods:
- Neutralization : Reacting 99.5% hydrazine hydrate (N₂H₄·H₂O) with 60% perchloric acid (HClO₄) at 0°C yields anhydrous N₂H₅ClO₄ .
- Ammonium perchlorate substitution : Hydrazine hydrate reacts with ammonium perchlorate (NH₄ClO₄) to form hydrates like N₂H₅ClO₄·H₂O or N₂H₅ClO₄·0.5H₂O, depending on stoichiometry and crystallization conditions . Hydration states are controlled by temperature and vacuum drying. For example, vacuum drying over P₂O₅ removes water to yield anhydrous salts, while ambient conditions favor hydrate formation .
Q. How can thermal decomposition behavior of hydrazinium perchlorate be systematically analyzed?
Differential thermal analysis (DTA) under varying conditions reveals distinct decomposition pathways:
- Hydrated form : Shows endotherms at 132°C (dehydration/melting) and 263°C (decomposition).
- Anhydrous form : Decomposes at 226°C to ammonium perchlorate (NH₄ClO₄), with subsequent phase changes at 240°C and sublimation at 290°C . Methodologically, combining DTA with thermogravimetric analysis (TGA) under controlled atmospheres (e.g., vacuum vs. inert gas) clarifies decomposition intermediates and kinetics .
Q. What spectroscopic techniques are used to characterize hydrazine perchlorate coordination in metal complexes?
Infrared (IR) spectroscopy identifies ligand coordination modes:
- Bridged hydrazine : N–N stretching at ~965 cm⁻¹ (e.g., in Mg(ClO₄)₂(N₂H₄)₂) .
- Monodentate hydrazine : Lower N–N frequencies (~950 cm⁻¹) and split perchlorate bands (C₂v symmetry) indicate covalent perchlorate binding, as seen in Cr(ClO₄)₂(N₂H₄)₂·ClO₄ . X-ray diffraction and conductivity measurements further resolve structural features like H-bonding networks in hydrates .
Advanced Research Questions
Q. How do structural variations in transition metal this compound complexes affect their explosive sensitivity?
Sensitivity correlates with ligand geometry and anion type:
- Bridged hydrazine : Nickel hydrazine nitrate (Ni(N₂H₄)₃₂) has lower friction/impact sensitivity due to stable 3D polymeric networks .
- Monodentate hydrazine : Nickel this compound (Ni(N₂H₄)₅₂) is friction/impact-sensitive, decomposing violently to NiCl₂, NH₃, and N₂. Its linear chain structure (single hydrazine bridges) reduces stability . Drop-weight impact testing (e.g., Table 6.5 in ) and electrostatic discharge assays are critical for evaluating safety thresholds.
Q. What challenges arise in detecting this compound derivatives in extraterrestrial environments, such as Martian soil?
Phoenix mission data revealed perchlorate (0.5–1%) in Martian soil, but distinguishing indigenous sources from spacecraft contamination (e.g., hydrazine-fueled retro-rockets) requires isotopic analysis . Methodological considerations:
Q. How can this compound be integrated into electrocatalytic composites, and what analytical methods validate their performance?
Example: FePc-graphene composites for CO₂ reduction:
Q. What kinetic models explain the oxidation of hydrazine by iridium(IV) complexes in perchlorate media?
The reaction between [IrCl₆]²⁻ and N₂H₄ in acidic HClO₄ follows pseudo-first-order kinetics, with:
- Rate dependence: First-order in [Ir⁴⁺] and [N₂H₄], inverse in [H⁺].
- Intermediate trapping: Di-imide (N₂H₂) is detected via reaction with maleic acid . Stoichiometric N₂ production and absence of NH₃ suggest a radical-mediated pathway, validated by ESR spectroscopy .
Key Methodological Recommendations
- Synthesis : Use stoichiometric control and low temperatures to isolate specific hydrates .
- Safety : Handle transition metal perchlorate complexes (e.g., Ni, Cr) in sub-10 mg quantities due to unpredictable detonation .
- Characterization : Combine IR, DTA, and CV to resolve coordination, stability, and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
